molecular formula C21H20F3NO3 B11612119 2,2,2-trifluoro-1-(1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indol-3-yl)ethanone

2,2,2-trifluoro-1-(1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indol-3-yl)ethanone

Cat. No.: B11612119
M. Wt: 391.4 g/mol
InChI Key: FZLIPPWCYOEKBZ-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE is an organic compound characterized by the presence of trifluoromethyl, indole, and phenoxy groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through reactions such as alkylation or acylation.

    Introduction of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, often using phenol derivatives and appropriate alkylating agents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger, more complex molecules.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl and indole groups.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE include:

The uniqueness of 2,2,2-TRIFLUORO-1-(1-{2-[4-(PROPAN-2-YLOXY)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE lies in its combination of trifluoromethyl, indole, and phenoxy groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H20F3NO3

Molecular Weight

391.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(4-propan-2-yloxyphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C21H20F3NO3/c1-14(2)28-16-9-7-15(8-10-16)27-12-11-25-13-18(20(26)21(22,23)24)17-5-3-4-6-19(17)25/h3-10,13-14H,11-12H2,1-2H3

InChI Key

FZLIPPWCYOEKBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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